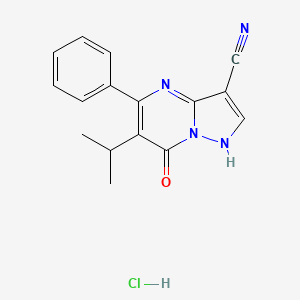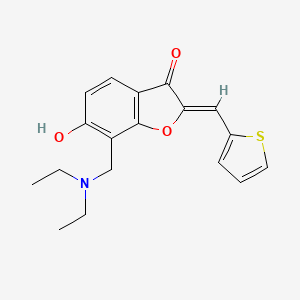![molecular formula C13H21NO5 B2875802 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2305252-49-5](/img/structure/B2875802.png)
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[35]nonane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Applications De Recherche Scientifique
Novel Dipeptide Synthons
Researchers have explored heterospirocyclic compounds similar to the specified chemical as novel dipeptide synthons for peptide synthesis. These synthons have been utilized in the synthesis of peptides, demonstrating their utility in constructing complex peptide architectures. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound with structural similarities, showcases the potential of such spirocyclic compounds in peptide synthesis, offering new routes for the preparation of bioactive peptides and analogues of natural products (Suter, Stoykova, Linden, & Heimgartner, 2000).
Spirocyclic Oxetane-Fused Benzimidazoles
The synthesis of spirocyclic oxetane-fused benzimidazoles, involving the conversion of similar spirocyclic oxetanes, highlights the potential of these compounds in generating structurally complex and functionally diverse molecules. Such synthetic strategies could lead to the development of new materials or bioactive compounds with specific properties (Gurry, McArdle, & Aldabbagh, 2015).
Catalytic Hydrogenation in Organic Synthesis
Catalytic hydrogenation of related compounds, like [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to form substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, demonstrates the utility of these spirocyclic compounds in organic synthesis. The transformation showcases a method for generating complex spirocyclic structures, which could be useful in the synthesis of pharmaceuticals and agrochemicals (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
Antiviral and Antibacterial Applications
There's interest in the development of compounds with potential antiviral and antibacterial activities based on spirocyclic frameworks. For example, the synthesis and evaluation of novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety demonstrated potent antibacterial activity against respiratory pathogens, highlighting the therapeutic potential of these spirocyclic compounds (Odagiri et al., 2013).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Introduction of Functional Groups: The carboxylic acid and tert-butoxycarbonyl (Boc) protecting group are introduced through reactions such as esterification and subsequent hydrolysis.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid moiety, to form derivatives like carboxylates.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Deprotected amines or further functionalized derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the design of biological probes for studying enzyme mechanisms or protein interactions.
Industry:
Material Science:
Mécanisme D'action
The mechanism by which 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit into binding sites, enhancing specificity and potency.
Comparaison Avec Des Composés Similaires
8-azaspiro[3.5]nonane-6-carboxylic acid: Lacks the Boc protecting group and the oxygen atom in the spirocyclic ring.
5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid: Similar structure but without the Boc protecting group.
Uniqueness: 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid is unique due to the presence of both the Boc protecting group and the oxygen atom in the spirocyclic ring, which can influence its reactivity and interactions in chemical and biological systems.
This compound’s unique structure and functional groups make it a valuable molecule for various applications in research and industry.
Propriétés
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDIOMIWPPKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-49-5 |
Source


|
| Record name | 8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)
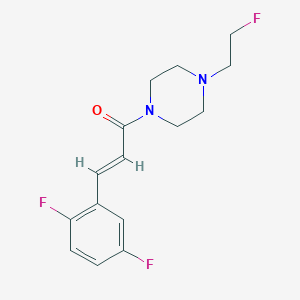
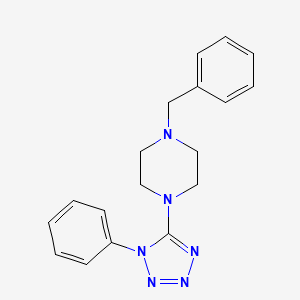
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
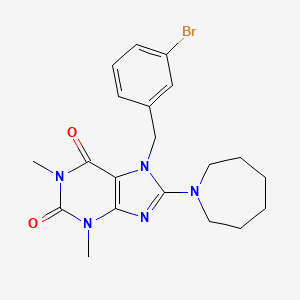
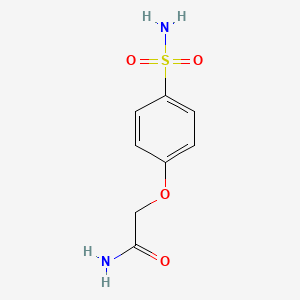
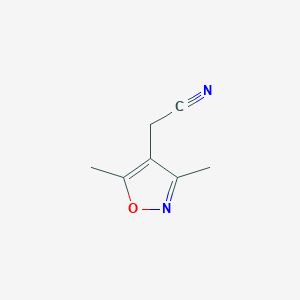
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
